molecular formula C17H12BrClN2OS B11982394 4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide

4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide

Cat. No.: B11982394
M. Wt: 407.7 g/mol
InChI Key: CLOVJTUEINNKLA-UHFFFAOYSA-N
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Description

4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chlorobenzyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chlorobenzyl chloride.

    Bromination: The bromine atom is introduced via an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Benzamide: The final step involves the reaction of the brominated thiazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-methoxybenzyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

4-Bromo-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-YL)benzamide is unique due to the presence of both a thiazole ring and a chlorobenzyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H12BrClN2OS

Molecular Weight

407.7 g/mol

IUPAC Name

4-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H12BrClN2OS/c18-13-5-3-12(4-6-13)16(22)21-17-20-10-15(23-17)9-11-1-7-14(19)8-2-11/h1-8,10H,9H2,(H,20,21,22)

InChI Key

CLOVJTUEINNKLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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